Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Overview
Description
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the empirical formula C5H7N3O3 .
Molecular Structure Analysis
The molecular structure of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate is represented by the SMILES stringCCOC(=O)c1nnc(N)o1
. The compound has a molecular weight of 157.13 . Physical And Chemical Properties Analysis
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate is a solid with a melting point of 200-205 °C . It should be stored at 2-8°C .Scientific Research Applications
Synthesis and Biological Activities
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate derivatives have been synthesized and investigated for their biological activities. A study by Başoğlu et al. (2013) focused on the synthesis of various compounds containing this moiety and tested them for antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antimicrobial Assessment
Another research by Taha and El-Badry (2010) explored the antimicrobial properties of heterocyclic compounds utilizing Ethyl 1-Aminotetrazole-5-carboxylate, a related compound, to produce structures including 1,3,4-oxadiazole-5-thiol, which have shown potential in antimicrobial applications (Taha & El-Badry, 2010).
Ring Closure Reactions
Maqestiau and Eynde (1987) investigated the synthesis of 5-amino-4,5-dihydropyrazolo [3,4-d] pyrimidin-4-ones and related systems, highlighting the versatility of these compounds in ring closure reactions, which is essential for developing new pharmaceuticals (Maqestiau & Eynde, 1987).
Industrial Applications
A 2021 study by Shafi, Rajesh, and Senthilkumar focused on the synthesis of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications. Their research provided insights into the structural and optical properties of these compounds, suggesting potential uses in photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).
Anti-Proliferative Activity
Liszkiewicz et al. (2003) synthesized new derivatives of 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole and tested their anti-proliferative activity in vitro. Their findings indicated potential applications in cancer treatment, as one compound exhibited cytotoxic activity against human tumor cell lines (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003).
Versatility as Building Blocks
Jakopin (2018) provided a route for preparing derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, showcasing the versatility of these compounds as building blocks for biologically relevant molecules (Jakopin, 2018).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSBFOOEPYPCPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373408 | |
Record name | ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | |
CAS RN |
4970-53-0 | |
Record name | ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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